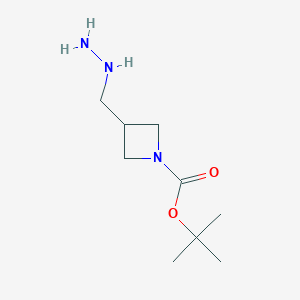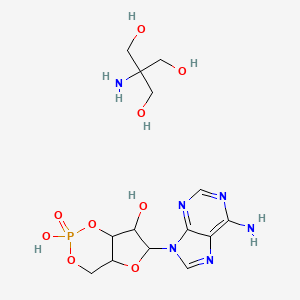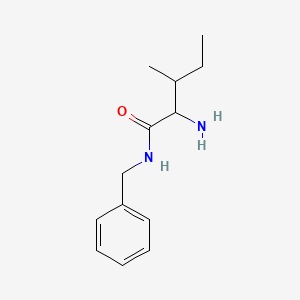![molecular formula C12H6N2S4 B15124932 1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B15124932.png)
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV typically involves the formation of carbon-sulfur and nitrogen-sulfur bonds. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of hydrazine hydrate, can yield the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of stable and accessible sulfur sources, such as elemental sulfur, can be advantageous for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole: Another member of the thiadiazole family with similar chemical properties.
1,3,4-Thiadiazole: Known for its biological activities and applications in drug development.
Benzothiadiazole: Used in organic electronics and as a building block for more complex molecules.
Uniqueness
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C12H6N2S4 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
4,6-dithiophen-2-ylthieno[3,4-c][1,2,5]thiadiazole |
InChI |
InChI=1S/C12H6N2S4/c1-3-7(15-5-1)11-9-10(14-18-13-9)12(17-11)8-4-2-6-16-8/h1-6H |
InChI Key |
KXASLJJPAUTMIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=S=C(C3=NSN=C32)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)

![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)


![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)

![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)
